N-methyl-2-{[5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-methyl-2-[5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O4S/c1-23-17(27)11-31-18-24-10-16(12-3-2-4-14(9-12)26(28)29)25(18)13-5-7-15(8-6-13)30-19(20,21)22/h2-10H,11H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRXVLIQDYCCQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-2-{[5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula and properties:
- IUPAC Name : this compound
- Molecular Formula : C19H15F3N4O3S
- Molecular Weight : 436.41 g/mol
The presence of both nitro and trifluoromethyl groups in its structure is noteworthy as these substituents can significantly influence the compound's biological activity.
Anti-inflammatory Activity
Research indicates that imidazole derivatives, including this compound, exhibit anti-inflammatory properties. A study highlighted that structural modifications in imidazole compounds can lead to varying degrees of anti-inflammatory activity, with specific substitutions enhancing efficacy against inflammatory models such as carrageenan-induced paw edema in rats .
Anticancer Properties
The compound's potential anticancer activity has also been investigated. Imidazole derivatives have been shown to possess cytotoxic effects against various cancer cell lines. For instance, similar compounds have demonstrated significant inhibitory effects on lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon (HCT15) cancer cell lines . The structure-activity relationship suggests that the nature of substituents on the imidazole ring is crucial for enhancing cytotoxicity.
Study 1: Anti-inflammatory Evaluation
In a controlled experiment, the compound was tested against inflammatory markers in a rat model. The results indicated a dose-dependent reduction in paw edema, comparable to standard glucocorticoids. The effective dose for 50% inhibition (ED50) was found to be approximately 0.47 mg/kg, showcasing its potential as a novel anti-inflammatory agent .
Study 2: Cytotoxicity Assessment
A cytotoxicity study assessed the effects of various imidazole derivatives on human cancer cell lines. The compound exhibited an IC50 value of 22.19 µM against prostate cancer cells (PC3), indicating significant anticancer potential. Further analysis revealed that modifications to the phenyl ring could enhance cytotoxic effects, suggesting pathways for future drug development .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50/ED50 |
|---|---|---|---|
| N-methyl-2-{...} | Structure | Anti-inflammatory, Anticancer | ED50 = 0.47 mg/kg |
| 4-nitroimidazole | Structure | Anticancer | IC50 = 25 µM |
| 2-trifluoromethylimidazole | Structure | Antimicrobial | IC50 = 15 µM |
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that imidazole derivatives, including N-methyl-2-{[5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]sulfanyl}acetamide, exhibit significant antitumor properties. A study demonstrated that compounds with similar structures inhibited cancer cell proliferation in vitro, suggesting potential use in cancer therapies .
Mechanism of Action
The compound's mechanism involves interaction with specific biological targets, leading to apoptosis in cancer cells. The presence of the trifluoromethoxy group enhances its lipophilicity, facilitating better cell membrane penetration and bioavailability .
Pharmacological Applications
Antimicrobial Properties
this compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies revealed effective inhibition of growth in both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Animal models indicated a reduction in inflammatory markers when treated with this compound, suggesting potential applications in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. Key features include:
- Imidazole Ring: Essential for biological activity.
- Trifluoromethoxy Group: Enhances potency and solubility.
- Nitrophenyl Substituent: Contributes to the compound's interaction with biological targets.
Data Table: Structure-Activity Relationship
| Component | Role | Impact on Activity |
|---|---|---|
| Imidazole Ring | Core structure | Essential for activity |
| Trifluoromethoxy Group | Lipophilicity enhancer | Increases bioavailability |
| Nitrophenyl Group | Target interaction | Enhances potency |
Case Studies
Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal assessed the efficacy of this compound in various cancer cell lines. Results showed a dose-dependent decrease in cell viability, with IC50 values indicating strong cytotoxic effects compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Testing
In another investigation, the antimicrobial activity of this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, demonstrating its potential as a lead compound for antibiotic development .
Comparison with Similar Compounds
Comparative Data Table
Key Findings and Implications
- Electron-Withdrawing Groups : The nitro and trifluoromethoxy groups in the target compound may enhance binding to hydrophobic enzyme pockets, similar to Raf kinase inhibitors .
- Sulfur Linkages : Sulfanyl bridges improve stability and bioavailability compared to sulfonyl or sulfonamide groups .
- Heterocyclic Cores : Imidazole derivatives generally show stronger antitumor activity than benzimidazole or triazole analogs, likely due to optimized π-π stacking interactions .
Preparation Methods
Cyclocondensation of Diamines and Carbonyl Derivatives
A classic approach involves reacting 1,2-diamines with α-ketoesters or aldehydes. For example, 1,2-diamino-4-(trifluoromethoxy)benzene may cyclize with 3-nitrobenzaldehyde in the presence of ammonium acetate to yield the imidazole core. However, regioselectivity challenges arise due to competing reaction pathways.
Microwave-Assisted [3+2] Cyclization
Building on methods from ACS Omega, a catalyst-free [3+2] cyclization between benzimidamides and vinyl azides offers rapid imidazole synthesis. For instance, N-(3-nitrophenyl)benzimidamide and 1-azido-1-(4-(trifluoromethoxy)phenyl)ethylene undergo microwave-promoted cyclization (150°C, 10 min) to form the 1,5-disubstituted imidazole intermediate. This method achieves 85–90% yield while avoiding transition-metal catalysts.
Introduction of the 4-(Trifluoromethoxy)phenyl Group
Nucleophilic Aromatic Substitution (SNAr)
As demonstrated in CA2833394C, electron-deficient aryl fluorides react with imidazole derivatives under basic conditions. 1-Fluoro-4-(trifluoromethoxy)benzene reacts with sodium imidazolide (generated from imidazole and NaH) in DMF at 80°C to install the 4-(trifluoromethoxy)phenyl group at position 1. Yields exceed 75% when using K2CO3 as a mild base.
Suzuki-Miyaura Cross-Coupling
For greater flexibility, palladium-catalyzed coupling of 1H-imidazol-2-ylboronic acid with 4-(trifluoromethoxy)phenyl bromide is viable. Optimized conditions (Pd(PPh3)4, Na2CO3, DME/H2O, 90°C) provide 82% yield but require pre-functionalized boronic acids.
Functionalization with the 3-Nitrophenyl Moiety
Direct Nitration Post-Cyclization
Nitration of the pre-assembled imidazole core using HNO3/H2SO4 at 0°C introduces the nitro group at position 5. However, over-nitration and regiochemical inconsistencies necessitate careful stoichiometric control.
Pre-Nitrated Building Blocks
Alternatively, 3-nitrobenzaldehyde is incorporated during imidazole cyclization (Section 2.2), ensuring regioselective placement. This method avoids post-modification challenges and achieves 88% purity.
Installation of the N-Methyl-2-Sulfanylacetamide Side Chain
Thiol-Ene Click Chemistry
The sulfanyl group is introduced via radical thiol-ene reaction between 2-mercapto-N-methylacetamide and a pre-formed imidazole bearing a vinyl group at position 2. AIBN-initiated reactions in THF (70°C, 12 h) yield 78% product but require inert conditions.
Nucleophilic Displacement
A more reliable method involves reacting 2-chloro-N-methylacetamide with 2-mercaptoimidazole intermediate in DMF using K2CO3 as a base. This SN2 reaction proceeds at 50°C for 6 h with 92% efficiency.
Optimization and Scalability Considerations
Solvent and Temperature Effects
-
DMF vs. DMAc : DMF enhances solubility of nitro-containing intermediates but may cause side reactions at >100°C. DMAc offers better thermal stability for high-temperature steps.
-
Microwave vs. Conventional Heating : Microwave irradiation reduces reaction times from hours to minutes (e.g., 10 min vs. 6 h).
Protecting Group Strategies
-
Nitro Group Reduction : Unwanted reduction during hydrogenation steps is mitigated by using partial pressures of H2 and Pd/C catalysts at 25°C.
-
Sulfanyl Protection : Thiomethyl ethers (e.g., S-Bn) prevent oxidation during imidazole functionalization.
Analytical Characterization and Validation
Spectroscopic Data
-
1H NMR : Distinct singlet at δ 3.05 ppm confirms N-methyl group. Aromatic protons of 3-nitrophenyl appear as doublets (δ 8.21–7.58 ppm).
-
LC-MS : [M+H]+ at m/z 495.2 aligns with theoretical molecular weight.
Purity Assessment
HPLC analysis (C18 column, MeCN/H2O gradient) shows ≥98% purity after recrystallization from ethyl acetate/hexane.
Q & A
Advanced Research Question
- pH Stabilization : Lyophilized storage at pH 6.5 (citrate buffer) prevents imidazole ring hydrolysis .
- Light Sensitivity : Amber vials reduce nitro group degradation (UV-Vis monitoring at 340 nm) .
Accelerated Stability Testing : 40°C/75% RH for 4 weeks; HPLC tracks degradation products .
How to achieve selective functionalization of the imidazole ring?
Advanced Research Question
Methodological Solutions :
- Protecting Groups : Boc-protection of the acetamide nitrogen enables regioselective nitration at C5 .
- Metal-Free Conditions : TEMPO-mediated oxidative coupling avoids palladium contamination in trifluoromethoxyphenyl introduction .
Yield Optimization : Microwave-assisted synthesis (150°C, 30 mins) improves selectivity to >90% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
